molecular formula C9H11NO2 B055370 1-(1,3-Benzodioxol-5-yl)ethanamine CAS No. 121734-64-3

1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370
CAS No.: 121734-64-3
M. Wt: 165.19 g/mol
InChI Key: ZWBXYAKHFVPCBF-UHFFFAOYSA-N
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Description

ABBV-075, also known as mivebresib, is a small-molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in transcriptional regulation, which is relevant to cancer pathogenesis. ABBV-075 has shown promise in inducing cell death and tumor regression in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer .

Scientific Research Applications

ABBV-075 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ABBV-075 exerts its effects by inhibiting BET proteins, which are involved in the regulation of gene expression. It binds to the bromodomains of these proteins, preventing their interaction with acetylated histone tails. This disruption leads to the downregulation of oncogenic drivers, induction of cell cycle arrest, and apoptosis in cancer cells. The molecular targets include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are related to transcriptional regulation and chromatin remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABBV-075 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of ABBV-075 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques such as crystallization or chromatography, and adhering to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

ABBV-075 primarily undergoes reactions typical of small-molecule inhibitors, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ABBV-075 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to slightly elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving ABBV-075 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in functionalized analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ABBV-075

ABBV-075 is unique in its ability to bind with high affinity to multiple bromodomains of BET proteins, making it a potent inhibitor with broad-spectrum activity against various cancers. Its diverse mechanisms of action, including cell cycle arrest and apoptosis, make it a promising candidate for cancer therapy .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXYAKHFVPCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923947
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121734-64-3
Record name 3,4-Methylenedioxyphenyl-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Raney nickel (1 mL) in methanol (5 mL) and ammonium hydroxide (1 mL) was added to a solution of 1-(1,3-benzodioxol-5-yl)acetaldehyde, oxime (Preparation 1, 8.98 g, 50 mmole) in methanol (50 mL). The reaction mixture was hydrogenated (shaken on a Parr hydrogenator under H2 atmosphere at 60 psi) for 24 hours. The reaction mixture was filtered, and the resultant filtrate was concentrated in vacuo to provide the title compound as an oil (3.68 g, 45%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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